

Technical Guide: 4-Bromoacetanilide - Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromoacetanilide*

Cat. No.: *B025293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoacetanilide is a vital intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][2]} Its utility stems from the presence of both an acetamido group and a bromine atom on the benzene ring, which allows for a variety of chemical transformations. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its synthesis and subsequent reactions, and a look into its applications in modern research and development.

Core Properties of 4-Bromoacetanilide

This section summarizes the key physical and chemical properties of **4-bromoacetanilide**. The data is presented for easy reference and comparison.

Property	Value
CAS Number	103-88-8
Molecular Formula	C ₈ H ₈ BrNO
Molecular Weight	214.06 g/mol
Appearance	White to light beige crystalline solid
Melting Point	165-169 °C
Solubility	Soluble in benzene, chloroform, and ethyl acetate; slightly soluble in alcohol and hot water; insoluble in cold water. [3] [4]
IUPAC Name	N-(4-bromophenyl)acetamide
Synonyms	p-Bromoacetanilide, N-Acetyl-4-bromoaniline

Experimental Protocols

Detailed methodologies for the synthesis of **4-bromoacetanilide** and its application in a Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Bromoacetanilide via Electrophilic Bromination of Acetanilide

This protocol describes the synthesis of **4-bromoacetanilide** through the bromination of acetanilide using bromine in glacial acetic acid.

Materials:

- Acetanilide
- Glacial Acetic Acid
- Bromine
- Ethanol (for recrystallization)

- Distilled Water
- Sodium Bisulfite Solution (optional, for quenching excess bromine)

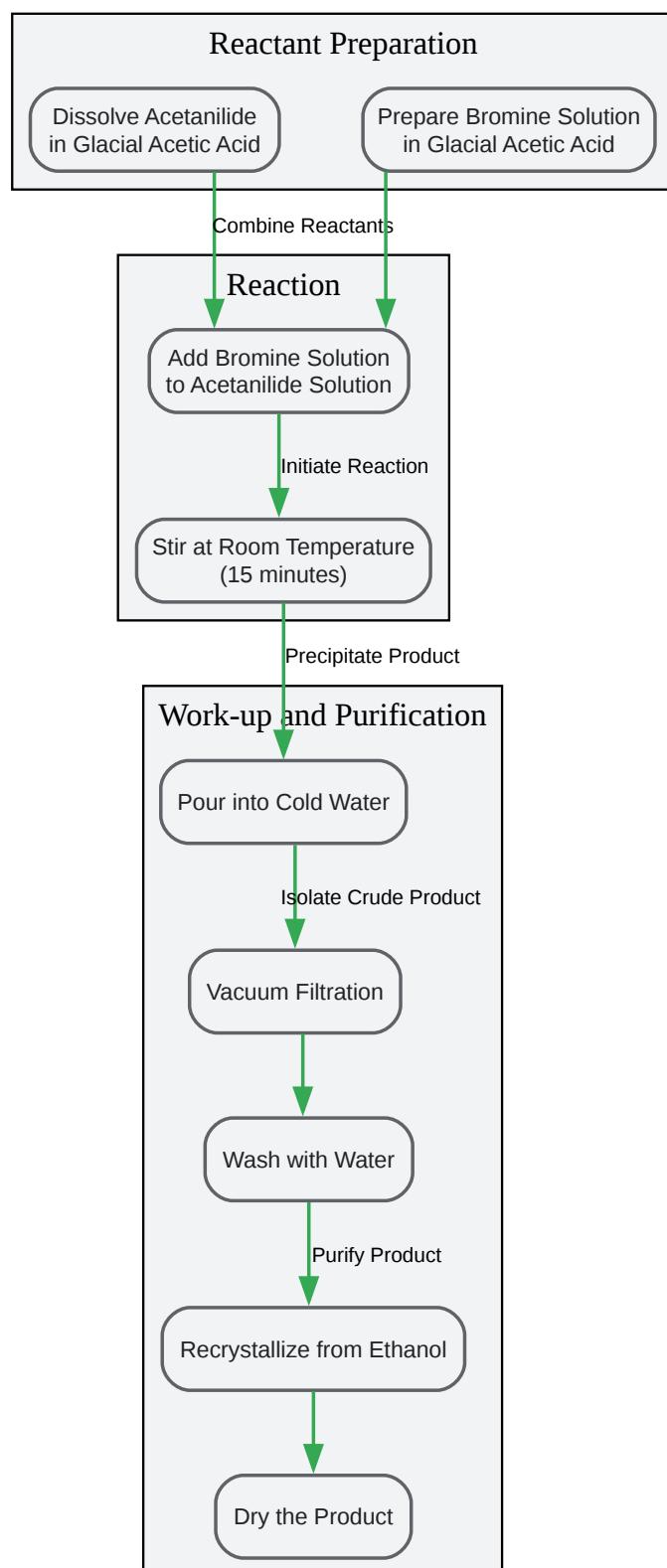
Procedure:

- In a fume hood, dissolve 1.0 g of finely powdered acetanilide in 5 mL of cold glacial acetic acid in a suitable flask.
- In a separate container, prepare a solution of 0.42 mL of bromine in 6 mL of glacial acetic acid.
- Slowly add the bromine solution to the stirred acetanilide solution.
- After the addition is complete, stir the mixture vigorously and let it stand at room temperature for 15 minutes. The solution will turn reddish-orange.[5]
- Pour the reaction mixture into a large volume of cold water (approximately 100 mL) to precipitate the crude product.
- If excess bromine is present (indicated by a persistent orange color), add a few drops of sodium bisulfite solution until the color disappears.
- Collect the solid product by vacuum filtration and wash the crystals with cold water.
- Purify the crude **4-bromoacetanilide** by recrystallization from ethanol to obtain colorless crystals.
- Dry the purified crystals and determine the melting point and yield. The expected melting point is around 167 °C.[5]

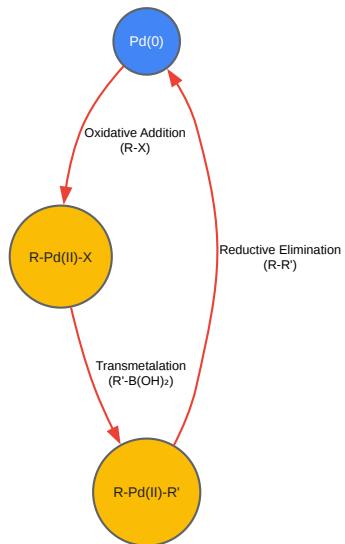
Suzuki-Miyaura Cross-Coupling of 4-Bromoacetanilide with Phenylboronic Acid

This protocol outlines a ligand-free Suzuki-Miyaura coupling reaction to form 4-acetyl biphenyl, demonstrating a key application of **4-bromoacetanilide** in carbon-carbon bond formation.

Materials:


- **4-Bromoacetanilide**
- Phenylboronic Acid
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Water
- Diethyl Ether (for extraction)
- Silica Gel (for column chromatography)
- n-Hexane and Ethyl Acetate (for column chromatography)

Procedure:


- In a reaction vessel, combine **4-bromoacetanilide** (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
- Add a catalytic amount of palladium(II) acetate (e.g., 0.5 mol%).
- Add a mixture of DMF and water as the solvent.^[6]
- Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, extract the reaction mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.^[7]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of **4-bromoacetanilide** and the catalytic cycle of the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-bromoacetanilide**.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

4-Bromoacetanilide is a versatile precursor in the synthesis of various pharmaceutical compounds, including analgesic and antipyretic drugs.^[2] Its structure allows for further functionalization through reactions like the Suzuki-Miyaura coupling, which is instrumental in creating biaryl structures prevalent in many modern pharmaceuticals.^[2] Additionally, it serves as an internal standard in the analytical determination of herbicides and their degradation products.^{[3][4]} The demand for high-purity **4-bromoacetanilide** continues to grow, driven by ongoing research and development in the pharmaceutical and agrochemical industries.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. ud.goldsupplier.com [ud.goldsupplier.com]
- 3. 4-溴乙酰苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. 4 bromoacetanilide: Uses, Synthesis & Safety [accio.ai]
- To cite this document: BenchChem. [Technical Guide: 4-Bromoacetanilide - Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025293#4-bromoacetanilide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com